
3-(2,5-Dimethyl-phenyl)-prop-2-yn-1-ol, 97%
Descripción general
Descripción
“3-(2,5-Dimethyl-phenyl)-prop-2-yn-1-ol” is an organic compound. The “2,5-Dimethyl-phenyl” part suggests that it has a phenyl group (a ring of 6 carbon atoms, akin to benzene) with two methyl groups (CH3) attached at the 2nd and 5th positions . The “prop-2-yn-1-ol” part suggests that it has a three-carbon chain with a triple bond between the second and third carbons, and a hydroxyl group (OH) at the end .
Molecular Structure Analysis
The molecular structure of “3-(2,5-Dimethyl-phenyl)-prop-2-yn-1-ol” would likely involve a phenyl ring with two methyl groups attached, connected to a three-carbon chain with a triple bond and a hydroxyl group .
Chemical Reactions Analysis
While specific reactions involving “3-(2,5-Dimethyl-phenyl)-prop-2-yn-1-ol” are not available, similar compounds have been used in various reactions. For example, arene ruthenium complexes, which could potentially include “3-(2,5-Dimethyl-phenyl)-prop-2-yn-1-ol” if it were complexed with ruthenium, have been used in catalysis, including transfer hydrogenation of ketones, oxidation of alcohols, and styrene ring-closing olefin metathesis .
Mecanismo De Acción
Target of Action
It has been found that similar compounds have shown significant activity against human colon cancer (hct116), murine leukemia (p388), and breast cancer (mcf7) cell lines .
Mode of Action
It can be inferred from related studies that such compounds may interact with cellular targets, leading to changes in cell proliferation and survival .
Biochemical Pathways
It’s plausible that the compound could influence pathways related to cell proliferation and survival, given its observed activity against certain cancer cell lines .
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
Based on related studies, it can be inferred that the compound may have antiproliferative effects on certain cancer cell lines .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially affect the action of similar compounds .
Propiedades
IUPAC Name |
3-(2,5-dimethylphenyl)prop-2-yn-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-9-5-6-10(2)11(8-9)4-3-7-12/h5-6,8,12H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAUPKLXHLFXREM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C#CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


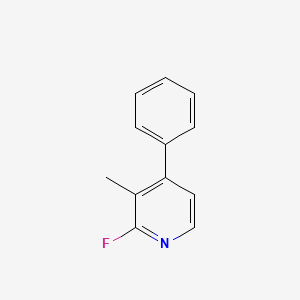
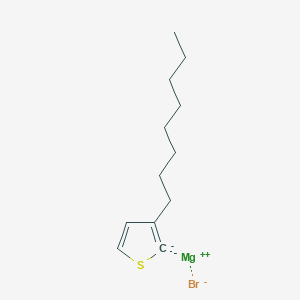
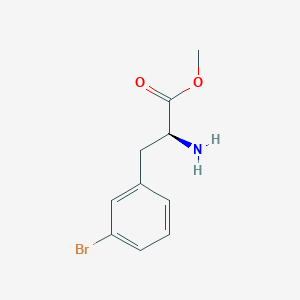


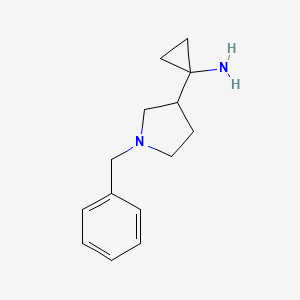

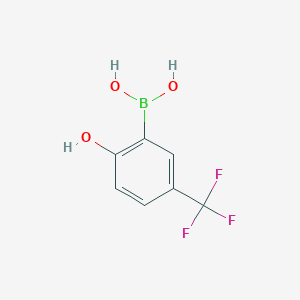
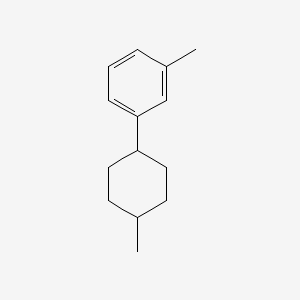
![4-Chloro-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B6322625.png)

![6-Chloro-2-(4-chlorophenyl)-3-iodoimidazo[1,2-b]pyridazine](/img/structure/B6322653.png)
